2-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is an organochlorine compound that consists of a pyridine core bearing a chloromethyl group . It is used for the synthesis of various pharmaceutical compounds and can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .
Synthesis Analysis
The synthesis of this compound involves reacting a 2-alkoxy-5-alkoxymethylpyridine derivative with a chlorinating agent, if appropriate, in the presence of a diluent and if appropriate, in the presence of a reaction auxiliary, at a temperature between 0°C and 200°C . Another method involves a liquid phase chlorination method where raw materials are subjected to a reaction in liquid; meanwhile, an acid buffering agent solution is added to adjust a pH value in a range of 4-5 .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine core bearing a chloromethyl group . The empirical formula is C6H5Cl2N and the molecular weight is 162.02 . The crystal structure is monoclinic, with a = 6.5211(2)Å, b = 10.2467(3)Å, c = 9.1436(3)Å, β = 94.1771(11)°, V = 609.35(3)Å^3, Z = 4 .Chemical Reactions Analysis
This compound is an important intermediate for the synthesis of various agrochemicals and pharmaceutical ingredients . It is used in the protection of crops from pests . It is also a precursor to pyridine-containing ligands .Physical and Chemical Properties Analysis
This compound is a white solid with a melting point of 37-42 °C (lit.) . It is combustible and has a flash point of 110 °C (closed cup) .Mechanism of Action
While the specific mechanism of action for 2-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is not explicitly stated in the search results, it is known that its derivatives have similar potency to that of (-)-nicotine as an inhibitor of [3H] (-)-nicotine binding at the rat recombinant alpha4beta2 neuronal nicotinic acetylcholine receptor (nAChR) .
Safety and Hazards
Future Directions
The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of 2-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine will be discovered in the future .
Properties
IUPAC Name |
2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-7-5-9(13-12-7)8-3-1-2-4-11-8/h1-5H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHKYXPUIZIOHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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